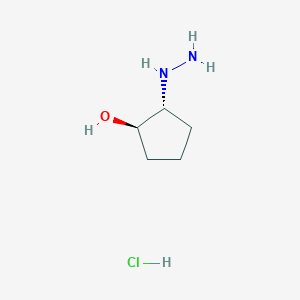
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid is a chemical compound with the CAS Number: 762292-95-5 . It has a molecular weight of 202.16 and its IUPAC name is 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid is 1S/C9H8F2O3/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14) . The molecular formula is C9H8F2O3 .Physical And Chemical Properties Analysis
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid is a powder that is stored at room temperature . It has a melting point of 100-102°C . The molecular weight is 202.16 .Applications De Recherche Scientifique
Biotechnology and Bioengineering Applications
Metabolic engineering has advanced the production of 3-hydroxypropanoic acid (3-HP), a chemical related to 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid, from renewable resources. 3-HP serves as a precursor in the industrial production of chemicals such as acrylic acid and for bioplastic production. The biosynthetic pathways for 3-HP production have been introduced into cell factories like Escherichia coli and Saccharomyces cerevisiae. Despite extensive exploration, achieving industrially relevant production levels remains a challenge. Advances include heterologous pathway introduction, gene expression control, enzyme engineering, and fermentation optimization (Jers et al., 2019).
Chemical Synthesis and Catalysis
The chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a compound structurally similar to the one of interest, has been reported. This synthesis involves a racemic substrate resolved by Porcine pancreas lipase, showcasing a method for producing chiral β-hydroxy acids, essential intermediates for pharmaceuticals such as antidepressants (Zhao et al., 2014).
Environmental and Material Sciences
Studies on perfluorocarboxylic acids (PFCAs) degradation, similar in structure to 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid, have used Ce-doped modified porous nanocrystalline PbO2 film electrodes for electrochemical mineralization. This process decomposes PFCAs into fluoride ions and shorter-chain PFCAs, indicating a method for treating PFCA-contaminated wastewater (Niu et al., 2012).
Photophysics and Photochemistry
Research on 3-hydroxyflavone and its derivatives, including fluorescence studies, has found applications in developing high-performance photoinitiators for 3D printing and photocatalysis. These studies highlight the potential of 3-hydroxyflavone in combination with other compounds for polymerization processes and as components in photoinitiating systems (Al Mousawi et al., 2018).
Safety And Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
3,3-difluoro-2-hydroxy-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCELIJYTLDZTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid | |
CAS RN |
762292-95-5 |
Source


|
| Record name | 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)









![(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2890727.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)
![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)